Structural Differentiation: Stereochemical Composition vs. All-L Anti-Inflammatory Peptide 3
The primary and most verifiable point of differentiation is the compound's stereochemistry. The H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH name explicitly defines that each amino acid residue is a DL-mixture. In contrast, the standard Anti-Inflammatory Peptide 3 (CAS 118850-73-0) is the all-L enantiomer [1]. This structural difference is physically measurable. The DL-racemic mixture has a distinct composition and will display different physicochemical properties (e.g., solubility, aggregation propensity) compared to the pure all-L or all-D enantiomers, detectable via chiral HPLC or X-ray crystallography. This makes the DL- peptide chemically distinct from its stereopure analogs, not merely a different batch.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Each residue (Met, Gln, Met, Asn, Lys, Val, Leu, Asp, Ser) is specified as 'DL-', indicating a racemic mixture at each position. |
| Comparator Or Baseline | Anti-Inflammatory Peptide 3 (Antiflammin 3) is specified as the all-L enantiomer with the sequence Met-Gln-Met-Asn-Lys-Val-Leu-Asp-Ser and CAS 118850-73-0. |
| Quantified Difference | Qualitatively distinct stereochemistry. The target is a complex mixture of diastereomers, while the comparator is a single, defined stereoisomer. |
| Conditions | Nomenclature specification and chemical synthesis definition. |
Why This Matters
This confirms the product is chemically distinct and fit-for-purpose for studies requiring a non-stereopure peptide, such as serving as a negative control for chirality-dependent binding events.
- [1] PubChem CID 25230220. (n.d.). Anti-Inflammatory Peptide 3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25230220 View Source
